Dextromethorphan hydrochloride

Vue d'ensemble

Description

Dextromethorphan hydrochloride is a levorphanol derivative and codeine analog commonly used as a cough suppressant. It is found in many over-the-counter cold and cough medications. Unlike other opioids, this compound has minimal interaction with opioid receptors, making it a safer alternative for treating coughs . It was first approved for medical use in 1953 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dextromethorphan hydrochloride is synthesized from morphinan derivatives. The synthesis involves several steps, including methylation and demethylation reactions. The key intermediate is 3-methoxy-N-methylmorphinan, which is then converted to dextromethorphan through a series of chemical reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using morphinan derivatives. The process includes purification steps to ensure the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to optimize yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form dextrorphan, its active metabolite.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions can occur at the methoxy group, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Substitution reactions often involve halogenating agents.

Major Products:

Dextrorphan: The primary metabolite formed through oxidation.

Various Derivatives: Formed through substitution reactions.

Applications De Recherche Scientifique

Cough Suppression

DXM is predominantly recognized for its efficacy as an over-the-counter antitussive agent. It was approved by the FDA in 1958 and has been a staple in cough and cold medications for decades. DXM works centrally by elevating the threshold for coughing, providing relief without the sedative effects commonly associated with codeine .

Treatment of Pseudobulbar Affect (PBA)

In 2010, the FDA approved DXM in combination with quinidine for the treatment of PBA, a condition characterized by involuntary emotional outbursts. This application leverages DXM's neuroprotective properties to stabilize emotional expression in patients suffering from neurological conditions such as multiple sclerosis and amyotrophic lateral sclerosis .

Neuroprotection and Cognitive Benefits

Recent studies have highlighted DXM's potential as a neuroprotective agent. Research indicates that it can reduce neuronal damage and improve neurological functions in animal models of stroke and traumatic brain injury (TBI). Specifically, DXM has shown promise in attenuating noise-induced hearing loss (SNHL), suggesting that it may protect against auditory nerve damage .

Table 1: Summary of Neuroprotective Effects of Dextromethorphan

Anti-Atherosclerotic Properties

DXM has been investigated for its anti-atherosclerotic effects due to its ability to reduce oxidative stress. A study demonstrated that DXM pretreatment significantly suppressed cytokine production and superoxide levels in macrophages, which are crucial in the inflammatory processes associated with atherosclerosis. In animal models, DXM administration resulted in decreased aortic atherosclerosis severity and carotid neointima formation .

Table 2: Effects of Dextromethorphan on Atherosclerosis

| Parameter | Control Group (No DXM) | DXM Treatment Group (10-40 mg/kg/day) |

|---|---|---|

| Superoxide Production | High | Significantly Reduced |

| Aortic Atherosclerosis Severity | Severe | Mild |

| Carotid Neointima Formation | Present | Significantly Reduced |

Potential Antidepressant Effects

Emerging research suggests that DXM may have rapid antidepressant effects when combined with bupropion. This combination has shown promise in treating major depressive disorder, potentially offering an alternative to traditional antidepressants with longer onset times .

Future Research Directions

While current applications of DXM are promising, further research is necessary to fully elucidate its mechanisms and potential benefits across various conditions. Ongoing studies are focusing on:

- Long-term effects of DXM on cognitive function.

- Its role in managing chronic pain syndromes.

- Exploration of dosage optimization for various therapeutic applications.

Mécanisme D'action

Dextromethorphan hydrochloride acts as a low-affinity uncompetitive NMDA receptor antagonist and sigma-1 receptor agonist. It also inhibits the reuptake of serotonin and norepinephrine, contributing to its therapeutic effects. The compound’s action on these receptors and neurotransmitter systems helps suppress cough and may have antidepressant effects .

Comparaison Avec Des Composés Similaires

Codeine: Another opioid used as a cough suppressant but with higher addiction potential.

Dextrorphan: The active metabolite of dextromethorphan with similar pharmacological effects.

Phencyclidine: A dissociative anesthetic with similar NMDA receptor antagonism but higher abuse potential.

Uniqueness: Dextromethorphan hydrochloride is unique in its minimal interaction with opioid receptors, making it a safer alternative for cough suppression. Its additional effects on serotonin and norepinephrine reuptake also distinguish it from other cough suppressants .

Activité Biologique

Dextromethorphan hydrochloride (DXM) is a widely used cough suppressant that operates through various biological mechanisms. Originally developed as an antitussive agent, its pharmacological profile has expanded to include potential applications in treating mood disorders and neurodegenerative diseases. This article explores the biological activity of DXM, including its mechanisms of action, pharmacokinetics, clinical applications, and safety profile.

Dextromethorphan exhibits multiple mechanisms of action:

- NMDA Receptor Antagonism : DXM acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial in modulating synaptic plasticity and memory functions. This action is believed to contribute to its antidepressant effects by enhancing AMPA receptor activity, promoting neuronal plasticity .

- Serotonin Reuptake Inhibition : DXM functions as a nonselective serotonin reuptake inhibitor (SSRI), increasing serotonin levels in the synaptic cleft, which may alleviate depressive symptoms .

- Sigma-1 Receptor Agonism : DXM also interacts with sigma-1 receptors, which are implicated in various neuroprotective and cognitive-enhancing effects .

Pharmacokinetics

Dextromethorphan is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 2-3 hours. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Cmax | 2.9 ng/mL |

| Tmax | 2.86 hours |

| Volume of Distribution | 5-6.7 L/kg |

| Protein Binding | 60-70% |

DXM undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to the formation of active metabolites such as dextrorphan, which contributes significantly to its pharmacological effects .

Cough Suppressant

DXM is primarily indicated for the treatment of dry cough due to its central action that raises the cough threshold without affecting respiratory ciliary function . Therapeutic doses typically range from 10 to 45 mg, with higher doses sometimes employed in chronic cases.

Depression Treatment

Recent studies have investigated DXM's efficacy in treating major depressive disorder (MDD). A phase 2 trial demonstrated that a combination of dextromethorphan and bupropion significantly reduced depression scores compared to bupropion alone. Notable findings included:

| Outcome | Dextromethorphan-Bupropion (n=43) | Bupropion (n=37) |

|---|---|---|

| Change in MADRS total score at week 6 | -17.3 ± 1.4 | -12.1 ± 1.5 |

| Remission at week 6 | 20 (46.5%) | 6 (16.2%) |

These results indicate a faster onset of antidepressant effects, suggesting that DXM may enhance treatment outcomes for patients with MDD .

Safety Profile and Adverse Effects

While DXM is generally well-tolerated, it can cause adverse effects, particularly at high doses or in cases of misuse. Common side effects include dizziness, nausea, and gastrointestinal disturbances. Severe overdose can lead to hallucinations, agitation, and respiratory depression . Notably, there have been rare cases where opioid antagonists like naloxone have successfully reversed DXM-induced toxicity .

Case Studies

Two notable case studies highlighted the potential dangers associated with DXM overdose:

- Case Study A : A young male presented with severe respiratory depression and altered mental status after ingesting large quantities of DXM. Treatment with naloxone resulted in rapid recovery.

- Case Study B : A female patient exhibited symptoms consistent with opioid toxidrome after DXM abuse; naloxone administration led to significant improvement within minutes.

These cases underscore the importance of careful monitoring and potential intervention strategies for individuals abusing DXM .

Propriétés

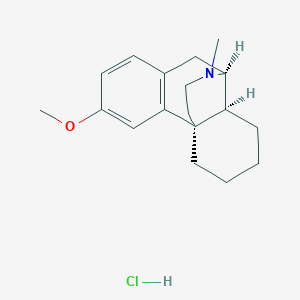

IUPAC Name |

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO.ClH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDDIRAXSDUVKW-URVXVIKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-71-3 (Parent) | |

| Record name | Dextromethorphan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70940040 | |

| Record name | 3-Methoxy-17-methylmorphinan--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18609-21-7 | |

| Record name | Dextromethorphan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-17-methylmorphinan--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXTROMETHORPHAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/351KFH969D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.